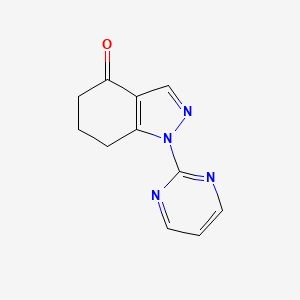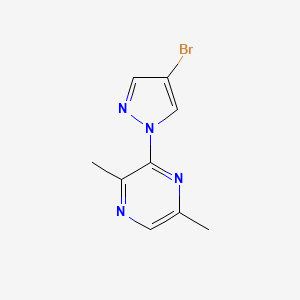
Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride
Vue d'ensemble
Description
“Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride” is a chemical compound with the CAS Number: 1014645-87-4 . It has a linear formula of C11H14ClNO2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H13NO2.ClH/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11;/h2-5H,6-7,12H2,1H3;1H .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The molecular weight of the compound is 227.69 .Applications De Recherche Scientifique
Anti-Inflammatory Applications
- Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride demonstrates potential in anti-inflammatory applications. A related compound, Methyl-2-amino-4-Chlorobenzoate, was used to synthesize compounds with significant anti-inflammatory activity, showcasing higher effectiveness than standard drugs like Indomethacin (Osarumwense Peter Osarodion, 2020).
Chemical Properties and Reactions
- The study of the hydrolysis and saponification of methyl benzoates, including derivatives similar to this compound, highlights important chemical reactions relevant to green chemistry. These reactions are significant in the context of environmental sustainability and green chemistry principles (Pedro A Alemán, C. Boix, M. Poliakoff, 1999).
Photopolymerization
- This compound can be explored for use in photopolymerization. A similar compound, Methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, was identified as a potential photoiniferter, hinting at the broader applicability of such compounds in the field of polymer chemistry (Y. Guillaneuf et al., 2010).
Pharmaceutical Research
- In the pharmaceutical domain, methyl benzoate derivatives, akin to this compound, are investigated for their potential in various therapeutic areas, including anticonvulsant applications. This demonstrates the compound's relevance in medicinal chemistry and drug development (K. Scott et al., 1993).
Environmental and Sensory Applications
- Methyl benzoate, a related compound to this compound, is studied for its environmental impact and sensory properties. For example, its detection by dogs indicates its utility in olfactory research and environmental monitoring (L. P. Waggoner et al., 1997).
Safety and Hazards
“Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride” is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride, also known as Benzoic acid, 4-(1-aminocyclopropyl)-, methyl ester, hydrochloride (1:1), is a chemical compound with the molecular formula C11H14ClNO2 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Pharmacokinetics
Some general properties can be inferred from its structure . The compound is predicted to have high gastrointestinal absorption and is likely to be a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . The compound’s logP values suggest it has some degree of lipophilicity, which could affect its distribution within the body .
Propriétés
IUPAC Name |
methyl 4-(1-aminocyclopropyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11;/h2-5H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUAJCIGBDCCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B1374211.png)

![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1374214.png)
![4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol](/img/structure/B1374217.png)
![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374220.png)


![4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1374223.png)



![1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1374230.png)
